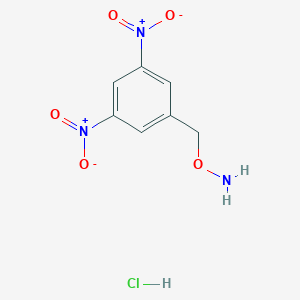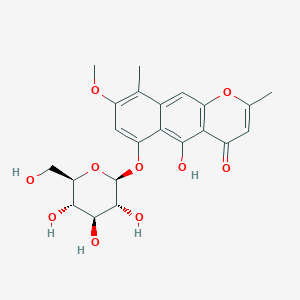
Bis(cyclohexylsulfonyl)diazomethane
Vue d'ensemble
Description
Bis(cyclohexylsulfonyl)diazomethane is an organic compound with the molecular formula C13H22N2O4S2 and a molecular weight of 334.45 g/mol . It is typically found as white to pale yellow crystals or crystalline powder . This compound is primarily used as a photo acid generator in the semiconductor industry .
Méthodes De Préparation
Bis(cyclohexylsulfonyl)diazomethane can be synthesized through a multi-step process involving the reaction of cyclohexylsulfonyl chloride with diazomethane . The reaction conditions typically require a controlled environment with specific temperature and pressure settings to ensure the desired product yield . Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and yield .
Analyse Des Réactions Chimiques
Bis(cyclohexylsulfonyl)diazomethane undergoes several types of chemical reactions, including:
Decomposition: Under UV exposure, it decomposes to generate nitrogen gas (N2) and other by-products.
Substitution: It can participate in substitution reactions where the diazo group is replaced by other functional groups.
Oxidation and Reduction: While specific details on oxidation and reduction reactions are limited, it is likely that the compound can undergo these reactions under appropriate conditions.
Common reagents used in these reactions include acids, bases, and various solvents like acetone and ethyl acetate . The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Bis(cyclohexylsulfonyl)diazomethane has several scientific research applications:
Mécanisme D'action
The mechanism of action of bis(cyclohexylsulfonyl)diazomethane involves its decomposition under UV light to generate nitrogen gas and other by-products . This decomposition process is essential for its function as a photo acid generator, where the generated acid catalyzes the removal of protection groups in chemically amplified resists . The molecular targets and pathways involved include the diazo group and the sulfonyl groups, which participate in the decomposition and subsequent reactions .
Comparaison Avec Des Composés Similaires
Bis(cyclohexylsulfonyl)diazomethane can be compared with other similar compounds such as:
Bis(tert-butylsulfonyl)diazomethane: Similar in structure but with tert-butyl groups instead of cyclohexyl groups.
Bis(p-toluenesulfonyl)diazomethane: Contains p-toluenesulfonyl groups instead of cyclohexyl groups.
Diphenyl-2,4,6-trimethylphenylsulfonium p-toluenesulfonate: Another photo acid generator with different sulfonium and sulfonate groups.
The uniqueness of this compound lies in its specific structure, which provides distinct properties and reactivity compared to its analogs .
Propriétés
IUPAC Name |
[cyclohexylsulfonyl(diazo)methyl]sulfonylcyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O4S2/c14-15-13(20(16,17)11-7-3-1-4-8-11)21(18,19)12-9-5-2-6-10-12/h11-12H,1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLGXSTXZLFQYKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)S(=O)(=O)C(=[N+]=[N-])S(=O)(=O)C2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50453623 | |
| Record name | BIS(CYCLOHEXYLSULFONYL)DIAZOMETHANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50453623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138529-81-4 | |
| Record name | BIS(CYCLOHEXYLSULFONYL)DIAZOMETHANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50453623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(cyclohexylsulfonyl)diazomethane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![2-butyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylic acid](/img/structure/B145120.png)



